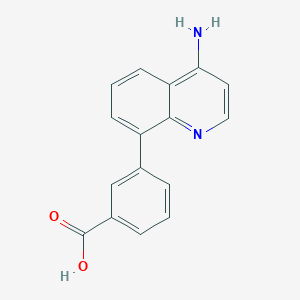

3-(4-aminoquinolin-8-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminoquinolin-8-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c17-14-7-8-18-15-12(5-2-6-13(14)15)10-3-1-4-11(9-10)16(19)20/h1-9H,(H2,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOHRPLECNBZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=CC3=C(C=CN=C32)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 4 Aminoquinolin 8 Yl Benzoic Acid

Retrosynthetic Analysis of the 3-(4-aminoquinolin-8-yl)benzoic acid Framework

A retrosynthetic analysis of this compound logically dissects the molecule into key synthons. The most apparent disconnection is the carbon-carbon bond linking the quinoline (B57606) C8 position to the C3 position of the benzoic acid ring. This disconnection suggests a transition-metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, as the key strategic step in the forward synthesis.

This leads to two primary building blocks:

An 8-functionalized-4-aminoquinoline , such as 4-amino-8-bromoquinoline or the corresponding boronic acid/ester.

A 3-functionalized benzoic acid , such as 3-bromobenzoic acid or 3-boronylbenzoic acid.

Further disconnection of the 4-aminoquinoline (B48711) fragment focuses on the introduction of the C4 amino group. A common and effective strategy for this is a nucleophilic aromatic substitution (SNAr) reaction. This points to a 4-chloro-8-bromoquinoline as a more fundamental precursor.

The quinoline ring itself can be disconnected using classical synthetic methods. For instance, the Friedländer synthesis or related annulation strategies can construct the bicyclic system from a suitably substituted aniline (B41778) and a carbonyl compound. A retrosynthetic pathway for hydroxychloroquine, a related 4-aminoquinoline, highlights a similar approach, breaking down the quinoline ring into substituted aniline precursors. youtube.com This comprehensive analysis provides a clear roadmap for the forward synthesis, starting from simpler, often commercially available materials.

Classical Synthetic Routes to 4-Aminoquinoline Building Blocks

The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, and numerous methods for its synthesis have been developed over the decades. rsc.org These range from classical ring-forming reactions to modern functionalization techniques.

Key Precursors and Intermediate Synthesis for Quinoline Rings

The construction of the quinoline core often begins with aniline or its derivatives. nih.gov Several named reactions are cornerstones of quinoline synthesis, each suited to different substitution patterns.

Interactive Table: Classical Quinoline Synthesis Methods

| Synthesis Name | Key Reactants | General Description |

|---|---|---|

| Combes Synthesis | Anilines and β-diketones | Acid-catalyzed reaction forming the quinoline ring. |

| Conrad-Limpach | Anilines and β-ketoesters | Thermal condensation followed by cyclization to form 4-hydroxyquinolines (quinolin-4-ones). |

| Doebner-von Miller | Anilines, α,β-unsaturated carbonyls | Acid-catalyzed reaction, often using a mixture that generates the unsaturated carbonyl in situ. |

| Friedländer Synthesis | 2-aminoaryl aldehydes or ketones and a compound with an α-methylene group | Base or acid-catalyzed condensation to form the quinoline ring. |

For the specific synthesis of a precursor like 4-chloro-8-bromoquinoline, a practical route often involves the condensation of an appropriate aniline (e.g., m-chloroaniline) with an ethoxymethylene malonate derivative, followed by cyclization and chlorination. nih.gov The resulting 4,7-dichloroquinoline (B193633) is a common starting material for many 4-aminoquinoline-based drugs. plos.orgresearchgate.net To achieve the desired 8-bromo substitution, one would start with an appropriately brominated aniline.

Strategies for Functionalization of Quinoline Rings

Functionalizing the pre-formed quinoline ring is a critical step. For the target molecule, this involves introducing the amino group at the C4 position and preparing the C8 position for coupling.

C4-Amination: The most prevalent method for installing the C4-amino group is the nucleophilic aromatic substitution (SNAr) on a 4-chloroquinoline (B167314) precursor. nih.govdoaj.org The chlorine atom at the C4 position is activated towards substitution by the ring nitrogen. The reaction is typically performed by heating the 4-chloroquinoline with ammonia (B1221849) or an amine in a solvent like phenol, ethanol, or dimethyl sulfoxide (B87167) (DMSO). nih.gov Microwave-assisted protocols have been shown to accelerate this transformation, often leading to higher yields in shorter reaction times. nih.gov

C8-Functionalization: The C8 position can be functionalized for cross-coupling. This typically involves starting with an 8-haloquinoline (e.g., 8-bromoquinoline). Modern C-H activation techniques, often catalyzed by rhodium or iridium, have also emerged as powerful tools for directly functionalizing the C8 position of the quinoline ring, offering a more atom-economical route. rsc.orgibs.re.kr

Synthetic Approaches to Benzoic Acid Derivatives for Conjugation

The second key component is a benzoic acid derivative functionalized at the 3-position for coupling. The synthesis of such compounds can be achieved through several reliable methods. One common approach is the oxidation of a toluene (B28343) derivative using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). youtube.com

For a Suzuki coupling, a boronic acid or boronic ester at the 3-position is required. This is typically synthesized from a halogenated precursor, such as 3-bromobenzoic acid. The borylation can be achieved via a Miyaura borylation reaction using a palladium catalyst and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). Alternatively, formation of an organolithium or Grignard reagent from the aryl halide followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent acidic workup yields the boronic acid. Late-stage C-H amination of benzoic acid derivatives using iridium or rhodium catalysts has also been developed, providing direct access to aminobenzoic acids which could be used in alternative coupling strategies. nih.gov

Coupling Strategies for 4-Aminoquinoline and Benzoic Acid Moieties

The final key step is the covalent linkage of the two major fragments. Based on the retrosynthetic analysis, a Suzuki-Miyaura cross-coupling reaction is the most logical approach for forming the C-C bond between the 4-aminoquinoline core and the benzoic acid moiety. This would involve reacting an 8-halo-4-aminoquinoline (e.g., 4-amino-8-bromoquinoline) with 3-(boronoyl)benzoic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

While the name of the target compound implies a direct C-C bond, the provided outline includes a section on amidation and esterification. These reactions represent alternative, yet highly important, strategies for creating related hybrid molecules where the two ring systems are connected by a linker.

Amidation and Esterification Reactions

Should the synthetic target be a molecule like 4-((8-carboxamido)quinolin-4-yl)benzoic acid or a similar analogue linked by an amide or ester, different coupling strategies would be employed. These reactions are fundamental in organic synthesis, particularly in the construction of complex molecules and bioconjugates.

Amidation: The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of peptide synthesis and medicinal chemistry. Direct condensation requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated using a coupling agent. lookchemmall.com This converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.

Interactive Table: Common Amide Coupling Reagents

| Reagent Class | Examples | Description |

|---|---|---|

| Carbodiimides | EDC, DIC, DCC | React with the carboxylic acid to form a reactive O-acylisourea intermediate. researchgate.net |

| Onium Salts | HATU, HBTU, COMU, TPTU | Phosphonium or uronium-based reagents that are highly efficient and lead to rapid amide bond formation with minimal side reactions. luxembourg-bio.com |

| Other Reagents | CDI, EEDQ, T3P® | Include other classes of activators that proceed through different activated intermediates. luxembourg-bio.com |

Titanium(IV) fluoride (B91410) (TiF₄) has also been reported as an effective catalyst for the direct amidation of carboxylic acids with amines. researchgate.net

Esterification: Similar to amidation, esterification often involves the activation of a carboxylic acid. A classic method is the Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst. However, for complex molecules, milder methods are preferred. The use of acyl chlorides, formed by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, is a common activation strategy. researchgate.net The resulting acyl chloride is highly reactive towards alcohols. Coupling reagents like DCC can also be used to facilitate esterification between a carboxylic acid and an alcohol. These methods provide a robust toolbox for covalently linking molecular fragments through ester bonds. rsc.org

Metal-Catalyzed Carbon-Nitrogen (C-N) and Carbon-Carbon (C-C) Bond Formations

The synthesis of quinoline derivatives, including the structural backbone of this compound, heavily relies on metal-catalyzed cross-coupling reactions to form crucial carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The 8-aminoquinoline (B160924) moiety itself is a powerful directing group in C-H functionalization reactions, facilitating the introduction of various substituents. ibs.re.kr

A significant advancement in this area is the copper-catalyzed amination of C(sp²)–H bonds. acs.org Researchers have developed an operationally simple and general method for the copper-catalyzed, aminoquinoline-assisted amination of the β-C(sp²)–H bonds of benzoic acid derivatives. acs.orgnih.gov This reaction utilizes inexpensive copper catalysts like Cu(OAc)₂ or (CuOH)₂CO₃ and employs air as the terminal oxidant, making it an efficient and accessible process. acs.orgnih.gov This method demonstrates exceptional generality, accommodating a wide range of amine coupling partners, including primary and secondary aliphatic and aromatic amines, heterocycles, and sulfonamides. acs.orgnih.gov A key feature of this aminoquinoline-directed amination is its high regioselectivity, typically affording monosubstitution products at the less sterically hindered position. acs.orgnih.gov

Beyond C-N bond formation, palladium-catalyzed reactions are instrumental in creating C-C bonds, which are fundamental to constructing the biaryl system of the target molecule. researchgate.net Tandem reactions, such as those involving [IrCp*]-catalysis, can construct polysubstituted quinolines from anilines, aldehydes, and alcohols under mild conditions. organic-chemistry.org Similarly, iron-catalyzed Povarov-type reactions can yield 2,4-diaryl quinolines from α-aminonitriles and terminal alkynes. organic-chemistry.org The use of earth-abundant and less toxic metals is a growing trend; for example, cobalt salts have been used for the dehydrogenative cyclization of 2-aminoaryl alcohols and ketones to produce quinolines. researchgate.net A chromium-based pincer catalyst has also been reported for sustainable C-C and C-N bond formation through a borrowing hydrogen methodology. researchgate.net

An unprecedented copper-catalyzed C-H monoamination of ferrocenes has been described, utilizing an 8-aminoquinoline amide as the directing group. elsevierpure.comacs.org This highlights the versatility of the 8-aminoquinoline group in directing C-H functionalization across different molecular scaffolds. elsevierpure.comacs.org

Modern Synthetic Techniques Employed in Analogue Preparation

The preparation of analogs of this compound benefits significantly from modern synthetic techniques that enhance efficiency, yield, and environmental friendliness.

Microwave-Assisted Synthesis in Quinoline and Benzoic Acid Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods for the synthesis of quinoline derivatives. nih.govbenthamdirect.comingentaconnect.com This technique dramatically reduces reaction times, often from hours to minutes, while frequently improving reaction yields. nih.govtandfonline.com

The application of microwave irradiation is versatile, covering various reaction types in quinoline synthesis, including heterocyclic ring formation and aromatic nucleophilic substitution. nih.gov For instance, the synthesis of quinoline-4-carboxylic acids from isatins and ketones is achieved rapidly and efficiently under microwave irradiation. tandfonline.com This method also extends to the subsequent esterification and hydrazide formation of the quinoline products, again with significantly shorter reaction times compared to conventional refluxing. tandfonline.com Three-component reactions to create complex quinoline-based hybrids have been successfully performed under microwave irradiation in a one-pot, catalyst-free procedure. acs.org The synthesis of 4-aminoquinolines via nucleophilic aromatic substitution of 4-chloroquinolines with various amines is also accelerated by microwave heating, with reactions completing in 20-30 minutes. nih.gov

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Skraup Synthesis | 3 hours | 30 minutes | Not improved, time reduced | nih.gov |

| Esterification of 2-phenylquinoline-4-carboxylic acid | 22 hours | 10 minutes | Comparable yield, time reduced | tandfonline.com |

| 4-Aminoquinoline Synthesis | > 24 hours | 20-30 minutes | Good to excellent yields (80-95%) | nih.gov |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of quinoline scaffolds to minimize environmental impact. benthamdirect.com These approaches focus on reducing waste, avoiding hazardous solvents, using renewable materials, and improving energy efficiency. nih.govijpsjournal.com

Microwave-assisted synthesis is itself a prominent green technique due to its energy efficiency and reduction in reaction times. benthamdirect.comingentaconnect.com Beyond this, a major focus is the development of environmentally benign and reusable catalysts. Nanocatalysts, in particular, are gaining attention for their high efficiency and recyclability in quinoline synthesis. acs.orgnih.gov For example, Fe₃O₄ nanoparticle-catalyzed reactions in water have been used to synthesize pyrimido[4,5-b]quinolones with high yields, and the catalyst can be recovered and reused multiple times without significant loss of activity. nih.gov Similarly, ZnO/carbon catalysts have been employed in solvent-free Friedlander condensations to produce various quinolines. nih.gov

The use of green solvents like water or glycerol, or conducting reactions under solvent-free conditions, represents another key green strategy. benthamdirect.comnih.gov Formic acid has been explored as an environmentally friendly catalyst for quinoline synthesis, offering milder reaction conditions and reduced waste. ijpsjournal.com These sustainable methodologies are crucial for making the production of complex molecules like this compound and its derivatives more efficient and environmentally responsible. ijpsjournal.com

Synthesis of Key Analogs and Derivatives of this compound for Structure-Activity Exploration

The synthesis of a diverse library of analogs is crucial for exploring structure-activity relationships (SAR). rsc.orgmdpi.com For this compound, this involves modifications at several key positions: the quinoline core, the 4-amino group, and the 8-yl benzoic acid substituent.

Modification of the Quinoline Core: The synthesis of analogs often starts with a substituted quinoline core. For instance, 4-hydroxy-8-tosyloxyquinoline can be chlorinated to 4-chloro-8-tosyloxyquinoline, a versatile intermediate. researchgate.net This intermediate reacts with various nitrogen and sulfur nucleophiles to introduce functionalities at the 4-position. Subsequent hydrolysis or simultaneous removal of the tosyl protecting group at the 8-position yields 4-substituted-8-hydroxyquinolines. researchgate.net The 8-aminoquinoline scaffold can be synthesized via a rhodium-catalyzed directed C-H amidation of quinoline N-oxides using various carbamate (B1207046) reagents. ibs.re.kr The carbamate groups are readily installed and can be easily deprotected, providing a practical route to the core 8-aminoquinoline structure. ibs.re.kr

Modification at the 4-Amino Position: The most common route to 4-aminoquinoline analogs involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor with a primary or secondary amine. nih.gov These reactions can be performed under various conditions: conventional heating (often requiring high temperatures and long reaction times), with the aid of a base, or catalyzed by a Brønsted or Lewis acid. nih.gov Microwave assistance has proven highly effective for this transformation, significantly shortening reaction times. nih.gov

Modification of the Benzoic Acid Moiety: Analogs with different substitution patterns on the benzoic acid ring can be prepared from corresponding precursors. For example, 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid has been synthesized and subsequently converted to its acid chloride. researchgate.net This reactive intermediate can then be reacted with various alcohols and phenols to generate a library of ester derivatives, demonstrating a common strategy for derivatizing the carboxylic acid function. researchgate.net

The table below summarizes synthetic strategies for key analog classes relevant to SAR studies of this compound.

| Analog Class | Synthetic Strategy | Key Intermediate(s) | Purpose of Analogs | Reference(s) |

| 4-Substituted-8-hydroxyquinolines | Nucleophilic substitution on 4-chloro-8-tosyloxyquinoline | 4-Chloro-8-tosyloxyquinoline | Explore impact of C4 substituent and C8 hydroxyl group | researchgate.net |

| 8-Aminoquinoline Derivatives | Rh-catalyzed C-H amidation of quinoline N-oxides | Quinoline N-oxides, N-chlorocarbamates | Access core structure and introduce diverse amide functionalities | ibs.re.kr |

| 4-Aminoquinoline Derivatives | SNAr of 4-chloroquinolines with amines | 4-Chloroquinolines | Explore impact of substituents on the 4-amino group | nih.gov |

| Benzoic Acid Esters | Esterification of the corresponding benzoic acid via its acid chloride | 3-(4-aminoquinolin-8-yl)benzoyl chloride | Investigate role of the carboxylic acid group | researchgate.net |

| Fused Heterocyclic Systems | Tandem inter- and intramolecular Pd-catalyzed amination | 4-Chloro-3-iodoquinoline | Create rigid, complex analogs to probe conformational space | researchgate.net |

Advanced Spectroscopic and Structural Characterization in Research of 3 4 Aminoquinolin 8 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. For 3-(4-aminoquinolin-8-yl)benzoic acid, ¹H and ¹³C NMR spectra provide definitive proof of its constitution by mapping the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display a series of signals corresponding to the distinct protons on the quinoline (B57606) and benzoic acid rings. The aromatic region would be complex, showing signals for the protons on both ring systems. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The spectrum would feature signals for the carbonyl carbon of the carboxylic acid group at a characteristic downfield shift (typically >165 ppm), along with a cluster of signals in the aromatic region (approx. 110-150 ppm) corresponding to the carbons of the quinoline and benzene (B151609) rings.

While specific, fully assigned spectral data for this compound is not detailed in the provided literature, the expected shifts can be inferred from related structures like 3-aminobenzoic acid and other substituted quinolines rsc.org.

Table 1: Expected ¹H and ¹³C NMR Signals for this compound This table is illustrative and based on typical chemical shifts for the constituent functional groups.

| Atom Type | Spectroscopy | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid Proton (-COOH) | ¹H NMR | >10 | Broad singlet, may be exchangeable with D₂O. |

| Aromatic Protons (Ar-H) | ¹H NMR | 6.5 - 9.0 | Complex multiplet patterns due to protons on both quinoline and benzoic acid rings. |

| Amine Protons (-NH₂) | ¹H NMR | ~4.0 - 6.0 | Broad singlet, position can vary with solvent and concentration. |

| Carboxylic Carbon (-COOH) | ¹³C NMR | >165 | Quaternary carbon signal. |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for new chemical entities.

For this compound (C₁₆H₁₂N₂O₂), HRMS would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion, typically observed as the protonated species [M+H]⁺ in electrospray ionization (ESI) mode. The experimentally measured mass would be compared to the calculated exact mass, with a very small mass error (typically <5 ppm) confirming the elemental composition rsc.org. Gas chromatography-mass spectrometry has been effectively used to study related 8-aminoquinoline (B160924) derivatives, indicating the suitability of MS techniques for this class of compounds nih.gov.

Table 2: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂N₂O₂ |

| Calculated Exact Mass [M+H]⁺ | 265.0977 |

Fragment analysis via tandem MS (MS/MS) can further corroborate the structure by showing characteristic fragmentation patterns, such as the loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of the carboxylic acid is typically confirmed by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band between 1710 and 1680 cm⁻¹ for an aromatic acid spectroscopyonline.com. The primary amine group (-NH₂) would show characteristic N-H stretching vibrations in the region of 3500-3300 cm⁻¹. Other significant peaks include C=C and C=N stretching vibrations from the aromatic rings and C-O stretching from the carboxylic acid docbrown.inforesearchgate.net.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Medium, often two bands |

| O-H Stretch | Carboxylic Acid (-COOH) | 3300 - 2500 | Very Broad, Strong |

| C=O Stretch | Carboxylic Acid (-COOH) | 1710 - 1680 | Sharp, Strong |

| C=C / C=N Stretch | Aromatic Rings | 1620 - 1450 | Multiple Medium to Strong Bands |

| C-O Stretch | Carboxylic Acid (-COOH) | 1320 - 1210 | Strong |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

While a specific crystal structure for this compound is not available in the cited literature, analysis of related benzoic acid derivatives suggests likely intermolecular interactions dntb.gov.uanih.gov. A highly probable and dominant feature in the solid state would be the formation of centrosymmetric dimers, where two molecules are linked by strong O-H···O hydrogen bonds between their carboxylic acid groups nih.govmdpi.com. Additional intermolecular forces stabilizing the crystal lattice could include N-H···O or N-H···N hydrogen bonds involving the amino group and the quinoline nitrogen, as well as π-π stacking interactions between the planar aromatic ring systems mdpi.com.

UV-Visible Spectroscopy for Electronic Properties and Ligand-Target Binding Studies (e.g., Hematin (B1673048) Binding)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insight into its electronic transitions. The spectrum of this compound is expected to show strong absorption bands characteristic of its extended π-conjugated system, which includes both the quinoline and benzoic acid moieties.

This technique is particularly valuable for studying the compound's interaction with biological targets. As a 4-aminoquinoline (B48711) derivative, a key mechanism of its potential antimalarial activity involves binding to hematin (ferriprotoporphyrin IX) nih.gov. This interaction can be monitored using UV-Vis spectroscopy by observing changes in the Soret band of hematin, which has a sharp absorption peak around 400 nm in aqueous DMSO solution nih.gov. The addition of an interacting aminoquinoline compound typically causes a decrease (quenching) in the intensity of this Soret band, indicating the formation of a complex between the drug and hematin nih.gov. This binding is thought to inhibit the detoxification of hematin into hemozoin (β-hematin) within the parasite, leading to a buildup of toxic heme and parasite death nih.govnih.gov.

Elucidation of Molecular Mechanisms of Action for 3 4 Aminoquinolin 8 Yl Benzoic Acid

Investigation of Hematin (B1673048) Binding and Inhibition of Heme Detoxification in Malarial Parasites

A primary and well-established mechanism of action for 4-aminoquinoline (B48711) compounds is their potent antimalarial activity, which is rooted in the disruption of the parasite's heme detoxification process. nih.govmdpi.com Malarial parasites of the Plasmodium genus digest hemoglobin within their acidic digestive vacuole, releasing large quantities of toxic ferrous heme. mdpi.com This is subsequently oxidized to ferric hematin, which the parasite detoxifies by crystallizing it into an inert, insoluble polymer called hemozoin, a process analogous to the formation of β-hematin. mdpi.comnih.gov

Compounds belonging to the 4-aminoquinoline family are known to interfere with this vital detoxification pathway. nih.gov They are thought to accumulate in the parasite's digestive vacuole and inhibit the formation of hemozoin. nih.gov The mechanism involves the 4-aminoquinoline nucleus binding strongly to hematin, which prevents its incorporation into the growing hemozoin crystal. nih.govnih.gov This inhibition leads to an accumulation of toxic, soluble heme molecules within the parasite, which are believed to damage cell membranes and proteins, ultimately leading to parasite death. nih.govmdpi.com The efficacy of these compounds is often evaluated by their ability to inhibit β-hematin formation in vitro, a key indicator of their antimalarial potential. nih.gov

| Compound Class | Mechanism | Primary Target | Outcome |

| 4-Aminoquinolines | Inhibition of β-hematin formation | Ferriprotoporphyrin IX (Heme) | Buildup of toxic heme, parasite death nih.govnih.gov |

| Chloroquine (B1663885) | Adsorption onto hemozoin crystal surfaces, complexation with heme | Hemozoin crystals, Heme | Blockage of crystal growth, increased free heme mdpi.combohrium.com |

Studies on DNA Interaction and Topoisomerase Inhibition

Beyond their antimalarial effects, certain aminoquinoline derivatives have been investigated as anticancer agents due to their ability to interact with DNA and inhibit topoisomerase enzymes. rsc.orgmdpi.com Topoisomerases (Topo I and Topo II) are crucial enzymes that resolve topological problems in DNA during replication, transcription, and repair by creating transient strand breaks. nih.gov Inhibitors of these enzymes stabilize the covalent complex between the topoisomerase and DNA, which transforms the enzyme into a cellular poison, leading to permanent DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. nih.gov

Derivatives such as 3-(benzo[d]thiazol-2-yl)-4-aminoquinolines have been shown to function as Topoisomerase I inhibitors. rsc.org The proposed mechanism involves the planar quinoline (B57606) ring system intercalating between the DNA base pairs. rsc.orgmdpi.com This interaction is stabilized by hydrogen bonds and van der Waals forces. mdpi.com This physical insertion into the DNA helix, coupled with specific interactions with the topoisomerase enzyme, prevents the re-ligation of the DNA strand, triggering a cascade of events that leads to programmed cell death. rsc.orgnih.gov Studies on related compounds have demonstrated that these molecules can effectively inhibit Topo IIα and act as DNA intercalative poisons. nih.gov

| Inhibitor Type | Enzyme Target | Mechanism of Action | Cellular Result |

| Topoisomerase Poison | Topoisomerase I/II | Stabilization of the DNA-enzyme covalent complex nih.gov | DNA strand breaks, cell cycle arrest, apoptosis rsc.orgnih.gov |

| DNA Intercalator | DNA | Insertion between DNA base pairs mdpi.com | Unwinding and lengthening of DNA, interference with DNA processes mdpi.com |

Modulation of Specific Molecular Targets and Biochemical Pathways (e.g., Pf-DHFR, FtsZ)

The structural versatility of the quinoline scaffold allows for its interaction with various other enzymatic targets, leading to antimicrobial and anticancer activities through distinct biochemical pathways.

Plasmodium falciparum Dihydrofolate Reductase (Pf-DHFR) Inhibition: Dihydrofolate reductase is a critical enzyme in the folate biosynthesis pathway, which produces precursors necessary for DNA synthesis. nih.govresearchgate.net Inhibition of DHFR is a validated strategy for both anticancer and antimicrobial drugs. nih.gov While classical antifolates like methotrexate (B535133) are well-known DHFR inhibitors, research has also explored quinoline and quinazoline (B50416) analogs for this purpose. nih.govnih.gov These compounds are designed to bind to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate and thereby halting cell proliferation. nih.govresearchgate.net The selectivity for the parasite's enzyme (Pf-DHFR) over the human equivalent is a key goal in the development of such antimalarial agents. researchgate.net

Filamenting Temperature-Sensitive Mutant Z (FtsZ) Inhibition: FtsZ is an essential protein in bacterial cell division, where it polymerizes to form the Z-ring at the division site. nih.govnih.gov This makes FtsZ an attractive target for novel antibiotics. nih.gov Several small molecules, including quinoline-based compounds, have been identified as inhibitors of FtsZ. researchgate.netmdpi.com These inhibitors disrupt the polymerization and GTPase activity of FtsZ, which in turn prevents the formation of the Z-ring, blocks cell division, and leads to bacterial cell death, often causing the bacteria to form long filaments. nih.govresearchgate.net

Role of Reactive Oxygen Species Generation in Biological Effects

Another mechanism implicated in the biological effects of quinoline derivatives, particularly in an anticancer context, is the generation of reactive oxygen species (ROS). nih.govnih.gov ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can inflict oxidative damage on vital cellular components, including DNA, lipids, and proteins. While cells have natural antioxidant defenses, excessive ROS production leads to overwhelming oxidative stress and can trigger apoptosis. nih.gov

Studies on 8-hydroxyquinoline (B1678124) derivatives have shown that these compounds can induce cytotoxicity through the overproduction of ROS. nih.gov This mechanism is particularly relevant for cancer therapy, as cancer cells often exhibit higher baseline levels of oxidative stress and may be more vulnerable to further ROS induction compared to normal cells. nih.gov

Apoptosis Induction Pathways in Cellular Models of Disease

Many of the aforementioned mechanisms, including topoisomerase inhibition and ROS generation, converge on the induction of apoptosis, or programmed cell death. jofamericanscience.org Apoptosis is a tightly regulated process essential for eliminating damaged or unwanted cells and can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. researchgate.net

Research on quinoline and aminoquinoline derivatives has demonstrated their ability to trigger apoptosis in cancer cell models. For instance, treatment of cancer cells with a 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivative was shown to induce S-phase cell cycle arrest and activate the intrinsic apoptotic pathway. rsc.org This was evidenced by mitochondrial dysfunction, the upregulation of pro-apoptotic proteins (like Bax), the downregulation of anti-apoptotic proteins (like Bcl-2), and the activation of effector caspase-3. rsc.org Similarly, other quinoline derivatives have been found to induce apoptosis via caspase-3 activation and subsequent cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov

| Apoptosis Pathway | Trigger | Key Events | Mediators |

| Intrinsic Pathway | DNA damage, ROS, cellular stress researchgate.net | Mitochondrial dysfunction, cytochrome c release, apoptosome formation rsc.orgresearchgate.net | Bcl-2 family proteins, Caspase-9, Caspase-3 rsc.org |

| Extrinsic Pathway | Ligand binding to death receptors researchgate.net | Formation of Death-Inducing Signaling Complex (DISC) researchgate.net | FasL, TNF-α, Caspase-8, Caspase-3 researchgate.net |

Structure Activity Relationship Sar Studies and Lead Optimization of 3 4 Aminoquinolin 8 Yl Benzoic Acid Derivatives

Impact of Substituents on the Quinoline (B57606) Ring on Biological Activity

The quinoline ring is a fundamental component of the 3-(4-aminoquinolin-8-yl)benzoic acid scaffold, and its substitution pattern plays a pivotal role in modulating biological activity. The nitrogen atom in the quinoline ring is a key interaction point, often forming hydrogen bonds with target proteins. For instance, in the context of c-Met kinase inhibition, the lone pair of the quinoline nitrogen can form a crucial hydrogen bond with the methionine residue (Met1160) in the kinase's active site. nih.gov Furthermore, the bicyclic aromatic system of the quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine (Tyr1159), further stabilizing the ligand-protein complex. nih.gov

Systematic modifications at various positions of the quinoline ring have revealed important SAR trends. For example, in a series of quinoline-based c-Met inhibitors, substitutions at the C-3 and C-6 positions were explored. A 3,6-disubstituted quinoline derivative demonstrated selective inhibition of c-Met kinase. nih.gov In another study on quinoline derivatives, the introduction of a flexible alkylamino side chain at the 4-position and an alkoxy group at the 7-position of the quinoline nucleus was found to enhance antiproliferative activity. Preliminary SAR analysis suggested that larger, bulkier substituents at the 7-position were favorable for this activity. nih.gov

The electronic nature of the substituents on the quinoline ring can also significantly influence activity. For instance, the presence of electron-withdrawing groups can affect the basicity of the quinoline nitrogen and its ability to form hydrogen bonds. While specific data on this compound is limited, studies on related 8-aminoquinoline (B160924) derivatives have shown that the introduction of substituents can impact both efficacy and toxicity. who.int For example, in some 8-aminoquinoline series, modifications on the quinoline nucleus were explored to enhance activity while retaining the 6-methoxy group, which was found to be important for efficacy. who.int

It is evident that the quinoline ring is not merely a passive scaffold but an active participant in molecular recognition. The strategic placement of substituents can fine-tune the electronic and steric properties of the molecule, leading to improved potency and selectivity.

Influence of Modifications to the Benzoic Acid Moiety on Biological Activity

The benzoic acid moiety in this compound is another critical component for its biological activity, particularly for its role as a potential inhibitor of enzymes like poly(ADP-ribose) polymerase (PARP). In many PARP inhibitors, a carboxamide group, which can be derived from the carboxylic acid of the benzoic acid moiety, is a key pharmacophoric feature. This carboxamide engages in crucial hydrogen bonding interactions with the amino acid residues Gly863 and Ser904 in the nicotinamide (B372718) binding pocket of PARP-1. nih.gov

Therefore, modifications to the carboxylic acid group can have a profound impact on the inhibitory activity. Esterification or amidation of the carboxylic acid can alter the molecule's ability to form these key hydrogen bonds, potentially reducing its potency. However, such modifications can also be employed as a prodrug strategy to improve pharmacokinetic properties like cell permeability, with the ester or amide being hydrolyzed in vivo to release the active carboxylic acid.

Furthermore, the position and nature of substituents on the phenyl ring of the benzoic acid moiety can influence activity. In a study of 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid maintained potent inhibitory activity and led to enhanced antiproliferative effects. mdpi.com This suggests that the space around the benzoic acid ring can be explored to introduce additional interactions with the target protein or to modulate the physicochemical properties of the compound.

The replacement of the benzoic acid with other acidic bioisosteres is another avenue for lead optimization. However, the specific interactions of the carboxylic acid group are often so critical that such modifications can lead to a significant loss of activity if the new group cannot replicate the necessary hydrogen bonding pattern.

Role of Linker Region Modifications on Activity and Selectivity Profiles

While the parent compound this compound has a direct linkage between the quinoline and benzoic acid moieties, the introduction and modification of a linker region is a common strategy in lead optimization to improve potency and selectivity. The linker's role is to optimally position the key pharmacophoric elements—in this case, the quinoline ring and the benzoic acid (or its derivative)—within the target's binding site.

The length and flexibility of the linker are critical parameters. For quinoline-based c-Met inhibitors, a "five atoms regulation" has been suggested, indicating that a linker providing a distance of five atoms between the 4-phenoxyquinoline moiety and an aromatic group is often optimal for activity. nih.gov In a series of quinoline-pyrimidine hybrids with antimalarial activity, it was found that altering the length of the carbon chain linker did not have a significant effect on activity, suggesting that for that particular scaffold and target, the precise distance was less critical than other factors. mdpi.com

The chemical nature of the linker is also important. Linkers containing hydrogen bond donors and acceptors, such as amide or urea (B33335) groups, can form additional interactions with the target protein, thereby increasing binding affinity. nih.gov For example, in a series of linker-modified quinoline derivatives targeting HIV-1 integrase, amide linkers proved to be the most promising. researchgate.net The introduction of a piperazine (B1678402) linker in some quinoline-pyrimidine hybrids resulted in the most active compounds against Plasmodium falciparum. mdpi.com

Modifications to the linker can also influence the selectivity profile of a compound. By altering the linker's rigidity and conformational preferences, it is possible to favor binding to one target over another, thus reducing off-target effects.

Identification of Pharmacophores and Key Structural Features for Desired Biological Activity

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For quinoline-based inhibitors, particularly those targeting PARP-1, a common pharmacophore has been identified. nih.gov

This pharmacophore generally consists of:

An aromatic ring: This is typically the quinoline ring itself, which engages in π-π stacking interactions with aromatic residues in the active site, such as Tyr907 in PARP-1. nih.gov

A carboxamide core: This feature is crucial for forming a network of hydrogen bonds with the protein backbone. Specifically, it interacts with Gly863 and Ser904 in the PARP-1 active site. nih.gov

The spatial relationship between these features is critical for high-affinity binding. The design of PARP-1 inhibitors is often based on mimicking the nicotinamide portion of the natural substrate NAD+. nih.gov The carboxamide moiety can be "locked" into a favorable conformation by incorporating it into a bicyclic system or by introducing functionalities that form intramolecular hydrogen bonds, which has been shown to enhance inhibitory activity. nih.gov

Structure-based pharmacophore models, derived from the X-ray crystal structures of PARP-1 in complex with inhibitors, have been developed to guide the discovery of new lead compounds. mdpi.com These models often include features for hydrogen bond donors, hydrogen bond acceptors, and aromatic interactions, providing a detailed blueprint for the design of potent and selective inhibitors. mdpi.com

Development of Hybrid Molecules and Conjugates for Enhanced Therapeutic Potential

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. mdpi.com This approach aims to create molecules with improved affinity, selectivity, and efficacy, or with a dual mode of action that can be beneficial in treating complex diseases like cancer. ijpsjournal.com The quinoline scaffold is a popular component in the design of such hybrid molecules due to its versatile biological activities. nih.gov

A variety of quinoline hybrids have been synthesized and evaluated for their therapeutic potential. Examples include:

Quinoline-chalcone hybrids: These have shown promise as anticancer agents. ijpsjournal.com

Quinoline-oxazole and quinoline-triazole hybrids: These have also been investigated for their anticancer and antileishmanial activities. nih.govijpsjournal.com

Quinoline-pyrimidine hybrids: These have demonstrated significant antimalarial activity. thesciencein.org

The rationale behind creating these hybrids is often to target multiple pathways simultaneously, which can lead to synergistic effects and a lower likelihood of developing drug resistance. researchgate.net For instance, a hybrid molecule might combine a quinoline moiety that inhibits a specific kinase with another pharmacophore that induces apoptosis.

The development of conjugates, where the quinoline-based molecule is linked to another entity such as a peptide, antibody, or photosensitizer, is another strategy to enhance therapeutic potential. This approach can be used to improve drug delivery to the target site, increase solubility, or introduce a new mechanism of action.

The design and synthesis of quinoline-based hybrid molecules and conjugates represent a promising avenue for the development of novel therapeutics with enhanced efficacy and improved pharmacological profiles. ijpsjournal.com

Computational and Theoretical Studies in 3 4 Aminoquinolin 8 Yl Benzoic Acid Research

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov In the context of 3-(4-aminoquinolin-8-yl)benzoic acid, docking simulations are employed to forecast how it might interact with the active site of a specific protein target. This process is fundamental in the early stages of drug discovery for identifying potential lead compounds. researchgate.net

A key output of molecular docking is the prediction of binding affinity, which is a measure of the strength of the interaction between the ligand (this compound) and its target protein. This is typically expressed as a scoring function, often in units of kcal/mol, where a more negative value indicates a stronger, more favorable binding interaction. nih.gov These scores help researchers rank and prioritize compounds for further investigation. semanticscholar.org For instance, docking studies on similar quinoline-based compounds have yielded binding affinity scores that allow for comparison against known inhibitors or reference drugs. nih.govnih.gov

Table 1: Example of Predicted Binding Affinities for a Quinoline (B57606) Derivative Against a Target Protein (Note: This data is illustrative of typical results from docking studies and does not represent experimentally verified values for this compound.)

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| This compound | Hypothetical Kinase A | -8.5 |

| Reference Inhibitor | Hypothetical Kinase A | -9.2 |

| Derivative 1 | Hypothetical Kinase A | -7.9 |

| Derivative 2 | Hypothetical Kinase A | -8.8 |

Beyond a simple score, docking simulations provide a detailed, three-dimensional model of the ligand-protein complex. This allows for a thorough analysis of the specific molecular interactions that stabilize the binding. nih.gov These interactions can include:

Hydrogen Bonds: Crucial for specificity and affinity, often formed between hydrogen bond donors and acceptors on both the ligand and the protein. nih.gov

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein's binding pocket. nih.gov

Pi-Pi Stacking: An interaction between aromatic rings, such as the quinoline ring system in the subject compound and aromatic amino acid residues like tryptophan (TRP), phenylalanine (PHE), or tyrosine (TYR) in the protein. nih.govsemanticscholar.org

Salt Bridges: Electrostatic interactions between charged groups, such as the carboxylic acid on the benzoic acid moiety and a basic amino acid residue like lysine (B10760008) (LYS) or arginine (ARG). nih.govsemanticscholar.org

For example, studies on analogous 4-aminoquinoline (B48711) derivatives have shown key interactions like pi-pi stacking with tryptophan residues and the formation of salt bridges with lysine residues within a target's active site. nih.govsemanticscholar.org Analyzing these interactions provides a rational basis for optimizing the structure of this compound to enhance its binding potency and selectivity. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is a powerful tool for understanding the intrinsic properties of this compound, including its geometry, stability, and electronic characteristics, which are fundamental to its reactivity and interactions. bhu.ac.in

Before electronic properties can be accurately calculated, the most stable three-dimensional structure (conformation) of the molecule must be determined. DFT is used to perform geometry optimization, a process that calculates the lowest energy arrangement of the atoms. mdpi.com This involves adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is reached. For example, in related bicyclic aromatic structures, the dihedral angle between the two aromatic rings is a critical parameter determined through optimization. nih.gov The optimized geometry provides a realistic model for subsequent property calculations.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com These two orbitals are critical for understanding a molecule's chemical reactivity. youtube.com

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate electrons, indicating its nucleophilic character. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests the molecule is more reactive. For a related quinoline derivative, the HOMO-LUMO energy gap was calculated to be 4.070 eV, providing insight into its electronic stability. researchgate.net DFT calculations can map the distribution of these orbitals across the this compound structure, showing which parts of the molecule are most likely to be involved in electron donation or acceptance. mdpi.comresearchgate.net

Table 2: Example of DFT-Calculated Electronic Properties for a Quinoline Derivative (Note: This data is illustrative and based on findings for related compounds.)

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.1 eV |

| Dipole Moment | 4.8 Debye |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Prioritization

In the process of developing new chemical entities, it is crucial to assess their potential pharmacokinetic properties early on. researchgate.net In silico ADME prediction models use the chemical structure of a compound like this compound to estimate its absorption, distribution, metabolism, and excretion (ADME) characteristics. These predictions help researchers identify compounds with potentially favorable drug-like properties and flag those that may have issues, such as poor absorption or rapid metabolism, thus saving significant time and resources. nih.govmdpi.com

Key ADME parameters that are often predicted include:

Lipinski's Rule of Five: A set of guidelines to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. nih.gov

Topological Polar Surface Area (TPSA): A descriptor that correlates well with passive molecular transport through membranes and is used to predict oral absorption. A TPSA of less than 140 Ų is generally considered favorable for good cell permeability. nih.govresearchgate.net

Aqueous Solubility (logS): Predicts how well the compound dissolves in water, which affects its absorption.

Blood-Brain Barrier (BBB) Penetration: Predicts whether the compound is likely to cross the BBB, which is important for neurologically active agents.

CYP450 Inhibition: Predicts if the compound is likely to inhibit major cytochrome P450 enzymes, which are responsible for the metabolism of many drugs.

These computational models allow for the screening of large numbers of compounds to prioritize those with the most promising ADME profiles for further experimental studies. researchgate.net

Table 3: Example of a Predicted In Silico ADME Profile for this compound (Note: This data is for illustrative purposes only.)

| ADME Parameter | Predicted Value | Favorable Range |

| Molecular Weight | 278.29 g/mol | < 500 |

| LogP (Lipophilicity) | 3.5 | < 5 |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 4 | < 10 |

| Lipinski Violations | 0 | ≤ 1 |

| TPSA | 89.5 Ų | < 140 Ų |

| GI Absorption | High | High |

| BBB Permeant | No | Varies by target |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, QSAR studies have been instrumental in predicting their efficacy as antimalarial, anticancer, and antimicrobial agents, thereby guiding the synthesis of more potent analogs. ajol.infonih.govmdpi.com

A typical QSAR study on quinoline derivatives involves the following steps:

Data Set Selection: A series of quinoline compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. ajol.info

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric and electronic fields). nih.gov

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the biological activity. crpsonline.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. ajol.info

For a series of 4-aminoquinolinyl analogs with antimalarial activity, a 3D-QSAR study was conducted to build predictive models. The statistical quality of these models is crucial for their predictive ability. Below is a representative table of statistical parameters often reported in such studies.

| Statistical Parameter | Value | Description |

| q² (Cross-validated r²) | 0.6492 | Indicates the internal predictive ability of the model. crpsonline.com |

| r² (Non-cross-validated r²) | 0.7808 | Represents the goodness of fit of the model to the training data. crpsonline.com |

| pred_r² (External validation r²) | 0.9044 | Measures the predictive power of the model on an external test set. crpsonline.com |

| F-value | - | A measure of the statistical significance of the model. |

| Optimal Number of Components | - | The number of principal components that yields the best predictive model in PLS analysis. ajol.info |

This table presents example data from a QSAR study on related 4-aminoquinoline derivatives to illustrate the type of results generated. crpsonline.com

The insights gained from QSAR models, often visualized through contour maps in 3D-QSAR, highlight the structural features that are favorable or unfavorable for biological activity. For instance, a model might indicate that bulky substituents in a particular region of the quinoline scaffold enhance activity, while electronegative groups in another area are detrimental. This information is invaluable for the rational design of new derivatives with improved therapeutic potential.

Molecular Dynamics Simulations for Dynamic Behavior and Stability of Compound-Target Complexes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the dynamic interactions between a ligand, such as a quinoline derivative, and its biological target (e.g., a protein or DNA). These simulations can reveal the stability of the ligand-target complex, the key intermolecular interactions, and conformational changes that occur upon binding. nih.govmdpi.com

A typical MD simulation study for a quinoline derivative-protein complex would involve:

System Setup: The initial 3D structure of the ligand-protein complex, often obtained from molecular docking, is placed in a simulated physiological environment (a box of water molecules and ions). mdpi.com

Simulation Production: The system is subjected to a simulation run, typically for tens to hundreds of nanoseconds, where the movements of all atoms are calculated based on a force field. mdpi.com

Trajectory Analysis: The resulting trajectory is analyzed to extract various parameters that describe the dynamic behavior and stability of the complex.

Key parameters analyzed in MD simulations include:

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. nih.gov

Radius of Gyration (Rg): Represents the compactness of the protein structure during the simulation.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity. nih.gov

Binding Free Energy Calculation: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) are used to estimate the binding affinity of the ligand to the target.

The following table provides an example of the kind of data that can be generated from an MD simulation study of a quinoline derivative in complex with a target protein.

| Simulation Parameter | Description |

| Simulation Time | The total time duration of the simulation (e.g., 100 ns). mdpi.com |

| RMSD of Protein Backbone | Indicates the stability of the protein structure throughout the simulation. A stable RMSD suggests the protein has reached equilibrium. |

| RMSF of Active Site Residues | Shows the flexibility of the amino acids in the binding pocket. Lower fluctuations for residues interacting with the ligand can indicate a stable binding mode. |

| Average Number of Hydrogen Bonds | The average number of hydrogen bonds maintained between the ligand and the protein, signifying the strength of this specific interaction. |

| Binding Free Energy (ΔG_bind) | An estimation of the binding affinity, with more negative values indicating stronger binding. |

This table is a generalized representation of data from MD simulation studies on quinoline derivatives to illustrate the outputs of such analyses. nih.govmdpi.com

Advanced Research Methodologies for 3 4 Aminoquinolin 8 Yl Benzoic Acid

In Vitro Biological Assay Techniques

Cell-Based Assays (e.g., Growth Inhibition, Cytotoxicity, Cell Viability using MTT, SRB Assays)

No studies were identified that have evaluated the cytotoxic or growth inhibitory effects of 3-(4-aminoquinolin-8-yl)benzoic acid on any cell lines using standard cell-based assays such as MTT or SRB.

Enzyme Inhibition Assays (e.g., Spectrophotometric, Fluorescence-Based Methods)

There is no available data from spectrophotometric or fluorescence-based assays detailing the inhibitory activity of this compound against any specific enzymes.

Microdilution and Agar (B569324) Diffusion Methods for Antimicrobial Testing

Research detailing the use of microdilution or agar diffusion methods to assess the antimicrobial properties of this compound against bacterial or fungal strains could not be located.

Preclinical In Vivo Models (Non-Human Organism Focus)

Rodent Models for Parasitic Infections (e.g., Murine Malaria Models)

No preclinical studies using murine malaria models to investigate the efficacy of this compound have been published.

Rodent Models for Bacterial Infections (e.g., Murine Campylobacteriosis)

There is no evidence of this compound being tested in murine models of Campylobacteriosis or other bacterial infections. While studies on benzoic acid itself in such models exist, these are not within the scope of this article.

Advanced Imaging and Microscopy Techniques for Cellular Studies in Research

Advanced imaging and microscopy techniques are indispensable tools for visualizing the subcellular localization, dynamics, and interactions of small molecules like this compound within living cells. The inherent fluorescent properties of the quinoline (B57606) scaffold, a core component of this compound, can be exploited for such studies. nih.govnih.govresearchgate.netscbt.com

Quinoline derivatives have been successfully developed as fluorescent probes for live-cell imaging, enabling the monitoring of various cellular processes and environments. nih.govnih.govresearchgate.netnanobioletters.com For instance, certain quinoline-based probes exhibit sensitivity to intracellular pH, allowing for the investigation of cellular compartments and pH-dependent processes. nih.govnih.gov Others have been engineered to selectively detect metal ions, such as Zn2+, which play critical roles in numerous biological functions. nanobioletters.com

Confocal Laser Scanning Microscopy (CLSM) is a high-resolution imaging technique frequently employed in these studies. nih.govresearchgate.net CLSM allows for the optical sectioning of thick specimens, which eliminates out-of-focus light and provides clear, detailed images of the compound's distribution within the cell. By tagging this compound with a suitable fluorophore or by utilizing its intrinsic fluorescence, researchers can track its uptake, accumulation in specific organelles, and potential co-localization with other cellular components.

An illustrative application of these techniques could involve treating cancer cell lines with a fluorescently labeled version of this compound and observing its distribution over time using CLSM. The resulting images could reveal whether the compound preferentially accumulates in the nucleus, mitochondria, or other organelles, offering clues about its potential targets and mechanism of action.

Table 1: Illustrative Data from a Hypothetical Confocal Microscopy Study of this compound in a Cancer Cell Line

| Parameter | Observation | Implication |

|---|---|---|

| Cellular Uptake | Rapid accumulation within the cytoplasm within 30 minutes of incubation. | The compound readily crosses the cell membrane. |

| Subcellular Localization | Predominant fluorescence signal observed in the perinuclear region and mitochondria. | Suggests potential interaction with mitochondrial proteins or nuclear import/export machinery. |

| Co-localization | Significant overlap of the compound's fluorescence with a mitochondrial-specific dye (e.g., MitoTracker Red). | Provides evidence for mitochondrial targeting. |

| Time-Lapse Imaging | Fluorescence intensity in mitochondria increases over a 4-hour period. | Indicates a time-dependent accumulation and retention in this organelle. |

This table is for illustrative purposes only and represents hypothetical data.

Omics Approaches (e.g., Proteomics, Metabolomics) to Elucidate Compound Effects in Research Models

Omics technologies provide a global, unbiased view of the molecular changes induced by a compound within a biological system. For a potential kinase inhibitor like this compound, proteomics and metabolomics are particularly powerful for identifying its direct targets and downstream pathway modulations. nih.govnih.gov

Proteomics , the large-scale study of proteins, is instrumental in identifying the specific kinases or other proteins that this compound interacts with. nih.gov A common strategy is chemical proteomics, which often involves immobilizing the compound on a solid support (like beads) to "pull down" its binding partners from cell lysates. acs.orgsiena.edu These captured proteins are then identified and quantified using high-resolution mass spectrometry. nih.govacs.org

Quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be used to discern specific targets from non-specific binders and to determine the binding affinities for these targets. acs.org By comparing the proteins that bind to the compound in the presence and absence of a competitor (e.g., a known kinase inhibitor), researchers can confidently identify the direct cellular targets of this compound. acs.org

Table 2: Illustrative Data from a Hypothetical Proteomics Pull-Down Experiment

| Protein Identified | Fold Enrichment (Compound vs. Control) | Known Function | Potential Implication |

|---|---|---|---|

| Kinase A | 25.3 | Cell cycle regulation | Direct target involved in cell proliferation. |

| Kinase B | 18.7 | Signal transduction | On-target effect on a signaling pathway. |

| Heat Shock Protein 90 | 4.2 | Chaperone protein | Potential off-target or indirect interaction. |

| Tubulin | 1.5 | Cytoskeletal protein | Likely non-specific background binding. |

This table is for illustrative purposes only and represents hypothetical data.

Metabolomics complements proteomics by profiling the small-molecule metabolites within a cell or tissue. This approach reveals the functional consequences of the compound's interaction with its protein targets. nih.gov The inhibition of a kinase, for example, can lead to widespread changes in metabolic pathways that are regulated by that kinase. nih.govnih.gov

Table 3: Illustrative Data from a Hypothetical Metabolomics Analysis of Cells Treated with this compound

| Metabolite | Fold Change (Treated vs. Control) | Metabolic Pathway | Potential Interpretation |

|---|---|---|---|

| Lactate | -2.5 | Glycolysis | Inhibition of glycolysis. |

| Citrate | -1.8 | TCA Cycle | Reduced flux into the TCA cycle. |

| Glutamine | +3.1 | Glutaminolysis | Compensatory increase in glutamine uptake. |

| Taurine | -2.0 | Amino Acid Metabolism | Alteration in amino acid homeostasis. nih.gov |

This table is for illustrative purposes only and represents hypothetical data.

By integrating these advanced imaging and omics methodologies, a comprehensive understanding of the biological activity of this compound can be achieved, paving the way for its further development in biomedical research.

Future Research Directions and Translational Perspectives for 3 4 Aminoquinolin 8 Yl Benzoic Acid

Exploration of Novel Synthetic Pathways and Analog Generation for Enhanced Research Scope

The synthesis of functionalized quinolines is a dynamic area of chemical research, with numerous methods being developed to create diverse derivatives. nih.govnih.gov For 3-(4-aminoquinolin-8-yl)benzoic acid, future research could focus on developing efficient and scalable synthetic routes.

Potential Synthetic Strategies:

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions could be explored to link a pre-functionalized quinoline (B57606) with a benzoic acid derivative. This approach offers modularity, allowing for the synthesis of a wide range of analogs by varying the substitution patterns on either ring system.

C-H Functionalization: Direct C-H functionalization represents a state-of-the-art, atom-economical method to construct the bond between the quinoline and benzoic acid moieties. nih.gov Research into rhodium-catalyzed C-8 arylation of the quinoline ring could provide a direct and efficient pathway. nih.gov

Classical Cyclization Methods: Traditional methods like the Vilsmeier-Haack reaction could be adapted to build the quinoline ring onto a pre-existing substituted aniline (B41778) precursor, offering an alternative route to the target molecule and its derivatives. frontiersin.org

The generation of an analog library is a critical step in understanding structure-activity relationships (SAR). By systematically modifying the substituents on both the quinoline and benzoic acid rings, researchers can probe the impact of electronic and steric factors on biological activity. For instance, introducing electron-donating or electron-withdrawing groups at various positions could significantly alter the compound's pharmacological profile. rsc.org

Identification of Additional Biological Targets and Off-Targets through Proteomic Screening

While the 4-aminoquinoline (B48711) core is famously associated with antimalarial activity through the inhibition of hemozoin formation, the full biological target profile of this compound is unknown. asm.orgnih.gov Modern proteomic techniques can be employed to identify its primary targets and potential off-targets, which is crucial for predicting efficacy and potential side effects.

Prospective Proteomic Approaches:

| Proteomic Screening Technique | Description | Potential Application for this compound |

| Affinity-Based Proteomics | Immobilizing the compound on a solid support to "pull down" interacting proteins from cell lysates. | Identification of direct binding partners and primary molecular targets in various cell types (e.g., cancer cells, parasites). |

| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding across the entire proteome. | Unbiased identification of both direct and indirect targets within a cellular context, providing insights into downstream pathway modulation. |

| Chemical Proteomics | Utilizes activity-based probes to map the compound's interaction with specific enzyme classes, such as kinases or proteases. | Given the role of quinoline derivatives as kinase inhibitors, this could reveal specific kinases targeted by the compound. |

These unbiased, large-scale screening methods would provide a comprehensive map of the compound's interactome, moving beyond hypothesis-driven research and potentially uncovering entirely new mechanisms of action and therapeutic applications.

Development of Advanced In Vitro and In Vivo Research Models for Deeper Understanding

To rigorously evaluate the biological effects of this compound, sophisticated research models are necessary. These models can bridge the gap between initial screening and potential translational applications.

Advanced Research Models:

In Vitro Models:

3D Cell Cultures (Spheroids/Organoids): These models more accurately mimic the in vivo microenvironment compared to traditional 2D cell cultures. They would be invaluable for assessing the compound's efficacy in contexts like solid tumors, allowing for the evaluation of drug penetration and activity in a more physiologically relevant setting.

Co-culture Systems: To study effects on multiple cell types simultaneously (e.g., cancer cells and immune cells), co-culture models can reveal complex interactions and immunomodulatory properties of the compound.

In Vivo Models:

Zebrafish Avatars: Zebrafish models are increasingly used for rapid, high-throughput screening of toxicity and efficacy due to their genetic tractability and transparent embryos. They could provide early insights into the compound's effects on a whole organism.

Patient-Derived Xenografts (PDX): For oncology research, PDX models, where patient tumor tissue is implanted into immunodeficient mice, offer a highly relevant platform to test the compound's anti-cancer activity against specific human tumors.

The data generated from these advanced models would be critical for building a robust preclinical evidence base for this compound or its optimized analogs.

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Quinoline-Benzoic Acid Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. These computational tools can be applied to the study of quinoline-benzoic acid derivatives to predict properties and guide experimental work.

Potential AI/ML Applications:

| AI/ML Application | Description | Relevance to the Compound |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develops mathematical models that correlate chemical structure with biological activity. | Once initial data for a library of analogs is generated, QSAR can predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates. |

| De Novo Drug Design | Generative AI models can design entirely new molecules with desired properties based on a set of rules and known data. | AI could generate novel quinoline-benzoic acid derivatives optimized for high potency against a specific target and low predicted toxicity. |

| Predictive Toxicology (ADMET) | ML models can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile based on its structure. | Early in silico prediction of the drug-like properties of this compound and its analogs can help eliminate compounds likely to fail later in development. |

| Retrosynthesis Prediction | AI tools can propose viable synthetic routes for complex molecules. | Generative AI frameworks can assist chemists by suggesting novel and efficient pathways to synthesize the target compound and its analogs. |

Integrating AI and ML into the research workflow can significantly reduce the time and cost associated with discovering and developing new therapeutic agents based on this chemical scaffold.

Potential for Repurposing or Combination Research Strategies (from an academic research viewpoint)

From an academic standpoint, exploring the potential to repurpose this compound for new indications or to use it in combination with existing drugs is a fertile area for research. The 4-aminoquinoline structure is a known lysosomotropic agent, a property that has been explored for repurposing in antiviral research.

Future Research Angles:

Combination with Known Drugs: The compound could be tested in combination with standard-of-care chemotherapeutics. It might act synergistically by inhibiting a resistance pathway or sensitizing cancer cells to the primary drug.

Targeting Drug Resistance: Given that 4-aminoquinoline derivatives have shown activity against drug-resistant malaria parasites, this compound could be investigated for its potential to overcome resistance mechanisms in other diseases, such as cancer or bacterial infections. asm.orgnih.gov

By investigating these combination and repurposing strategies, researchers can broaden the potential therapeutic utility of this compound beyond a single-target, single-disease paradigm.

Q & A

Q. What are the standard synthetic routes for 3-(4-aminoquinolin-8-yl)benzoic acid, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves coupling 4-aminoquinoline derivatives with benzoic acid precursors. For example, reactions between quinolines and α-amino acids in aqueous ethanolic NaHCO₃ under reflux (70–80°C for 24–72 h) can yield structurally related compounds . Optimization strategies include:

- Catalyst Screening : Use palladium-based catalysts for cross-coupling reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- Temperature Control : Gradual heating (e.g., 60°C to 80°C) minimizes side reactions.

- Purification : Column chromatography with silica gel (hexane/EtOH gradients) isolates the product .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ can resolve aromatic protons (δ = 7.5–8.5 ppm) and confirm the quinoline-benzoic acid linkage .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and quantify byproducts .

Advanced Research Questions

Q. How can researchers mitigate low yields caused by steric hindrance during the coupling of quinoline and benzoic acid moieties?

Methodological Answer:

- Protective Groups : Temporarily block reactive sites (e.g., -NH₂ on quinoline) with Boc (tert-butoxycarbonyl) groups to reduce steric clashes .